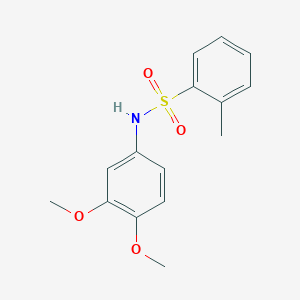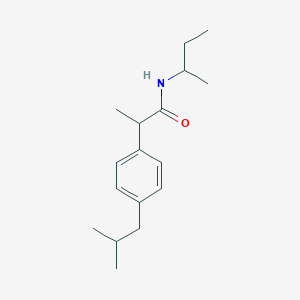
N-(sec-butyl)-2-(4-isobutylphenyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(sec-butyl)-2-(4-isobutylphenyl)propanamide, also known as SBI-425, is a synthetic compound that has been developed for its potential therapeutic use in treating various diseases. This compound has been found to have a unique mechanism of action that makes it a promising candidate for future research.
Wirkmechanismus
N-(sec-butyl)-2-(4-isobutylphenyl)propanamide works by inhibiting the activity of a specific enzyme called dipeptidyl peptidase 8 (DPP8). This enzyme is involved in the regulation of various biological processes, including inflammation and immune response. By inhibiting DPP8, N-(sec-butyl)-2-(4-isobutylphenyl)propanamide can reduce inflammation and improve immune response, making it a potential therapeutic agent for various diseases.
Biochemical and Physiological Effects:
N-(sec-butyl)-2-(4-isobutylphenyl)propanamide has been found to have several biochemical and physiological effects. It has been shown to reduce inflammation and improve immune response, which can be beneficial in the treatment of various diseases. It has also been found to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-(sec-butyl)-2-(4-isobutylphenyl)propanamide is its unique mechanism of action, which makes it a promising candidate for future research. However, there are also limitations to using N-(sec-butyl)-2-(4-isobutylphenyl)propanamide in lab experiments. For example, it may have limited solubility in certain solvents, which can make it difficult to work with in certain experimental settings.
Zukünftige Richtungen
There are several future directions for research on N-(sec-butyl)-2-(4-isobutylphenyl)propanamide. One potential direction is to further investigate its therapeutic potential in various diseases, including cancer, inflammation, and neurodegenerative diseases. Another direction is to explore its mechanism of action in more detail, including its effects on other enzymes and biological processes. Additionally, further research could be done to optimize the synthesis of N-(sec-butyl)-2-(4-isobutylphenyl)propanamide and improve its solubility in different solvents.
Synthesemethoden
The synthesis of N-(sec-butyl)-2-(4-isobutylphenyl)propanamide involves several steps. The first step is the synthesis of 4-isobutylacetophenone, which is then converted to 4-isobutylphenylpropanol via a Grignard reaction. The final step involves the conversion of 4-isobutylphenylpropanol to N-(sec-butyl)-2-(4-isobutylphenyl)propanamide through a series of chemical reactions.
Wissenschaftliche Forschungsanwendungen
N-(sec-butyl)-2-(4-isobutylphenyl)propanamide has been found to have potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative diseases. It has been shown to inhibit the activity of certain enzymes that are involved in the development and progression of these diseases.
Eigenschaften
Molekularformel |
C17H27NO |
|---|---|
Molekulargewicht |
261.4 g/mol |
IUPAC-Name |
N-butan-2-yl-2-[4-(2-methylpropyl)phenyl]propanamide |
InChI |
InChI=1S/C17H27NO/c1-6-13(4)18-17(19)14(5)16-9-7-15(8-10-16)11-12(2)3/h7-10,12-14H,6,11H2,1-5H3,(H,18,19) |
InChI-Schlüssel |
PPXIKLMMTTXNLM-UHFFFAOYSA-N |
SMILES |
CCC(C)NC(=O)C(C)C1=CC=C(C=C1)CC(C)C |
Kanonische SMILES |
CCC(C)NC(=O)C(C)C1=CC=C(C=C1)CC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



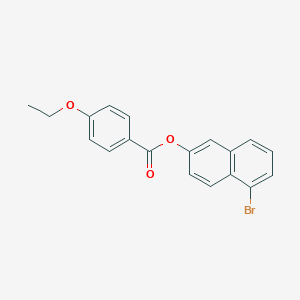
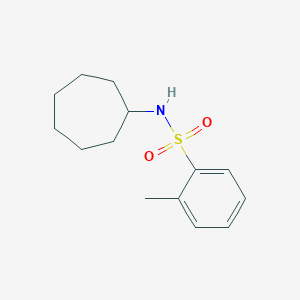

![5-{[(2-Methylphenyl)sulfonyl]oxy}-1-naphthyl 2-methylbenzenesulfonate](/img/structure/B290735.png)



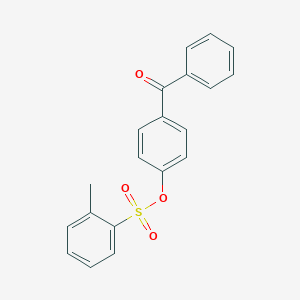



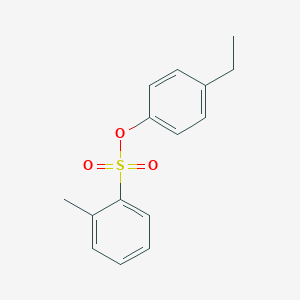
![Dimethyl 5-{[(2-methylphenyl)sulfonyl]amino}isophthalate](/img/structure/B290746.png)
